REACTION_SMILES
|
[CH2:13]([Li:14])[CH2:15][CH2:16][CH3:17].[CH3:18][N:19]([CH:20]=[O:21])[CH3:22].[Cl:1][c:2]1[c:3]([OH:12])[cH:4][c:5]2[c:6]([s:7][cH:8][cH:9]2)[c:10]1[Cl:11].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[Cl:1][c:2]1[c:3]([OH:12])[cH:4][c:5]2[c:6]([s:7][c:8]([CH:20]=[O:21])[cH:9]2)[c:10]1[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cc2ccsc2c(Cl)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1cc2cc(O)c(Cl)c(Cl)c2s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |